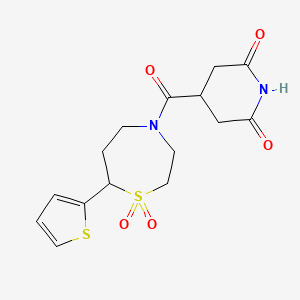

4-(2,6-dioxopiperidine-4-carbonyl)-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione

Description

This compound features a 1λ⁶,4-thiazepane-1,1-dione core substituted with a 2,6-dioxopiperidine moiety at position 4 and a thiophen-2-yl group at position 5. The dioxopiperidine group introduces hydrogen-bonding capacity and conformational rigidity, while the thiophene ring may enhance lipophilicity and π-π stacking interactions.

Properties

IUPAC Name |

4-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepane-4-carbonyl)piperidine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O5S2/c18-13-8-10(9-14(19)16-13)15(20)17-4-3-12(11-2-1-6-23-11)24(21,22)7-5-17/h1-2,6,10,12H,3-5,7-9H2,(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRIIXWRGYOOBSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)C3CC(=O)NC(=O)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(2,6-dioxopiperidine-4-carbonyl)-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione (CAS Number: 2034335-61-8) is a novel synthetic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, characterization, and biological activity, particularly focusing on its pharmacological implications based on recent studies.

Chemical Structure and Properties

The compound features a complex structure with a molecular weight of approximately 370.4 g/mol . Its chemical formula indicates the presence of a thiophene ring and a thiazepane moiety, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| Molecular Weight | 370.4 g/mol |

| CAS Number | 2034335-61-8 |

| Chemical Formula | C_{14}H_{14}N_{2}O_{3}S |

| Solubility | Soluble in DMSO |

Synthesis

The synthesis of this compound involves several steps, including the formation of the piperidine derivative and subsequent cyclization to form the thiazepane structure. The detailed synthetic route typically includes reactions such as acylation and cyclization under controlled conditions to ensure high yield and purity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar compounds containing piperidine and thiophene moieties. For instance, derivatives of piperidine have shown significant activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM in related compounds . Although specific data for our compound is limited, its structural similarity suggests potential activity against various pathogens.

Antitumor Activity

In vitro studies have demonstrated that compounds with similar structures exhibit antitumor properties. For example, one study reported that a related compound exhibited an IC50 value of approximately 9.4 µM against a panel of tumor cell lines . This suggests that our target compound may also possess antitumor activity, meriting further investigation through cytotoxicity assays.

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of compounds structurally related to This compound :

- Antitubercular Activity : A series of substituted piperidine derivatives were synthesized and tested against Mycobacterium tuberculosis, showing promising results with IC90 values indicating effective inhibition .

- Antitumor Studies : Compounds featuring similar heterocyclic structures were evaluated for their cytotoxic effects on various cancer cell lines. The findings indicated significant activity with low toxicity towards normal cells .

- Mechanistic Studies : Docking studies have been performed to elucidate the interaction mechanisms of these compounds with biological targets, which could provide insights into their efficacy and potential side effects .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research indicates that derivatives of thiazepane compounds exhibit significant antitumor properties. Specifically, the thiazepane moiety in this compound has been linked to the inhibition of cancer cell proliferation. A study demonstrated that similar compounds can inhibit the growth of various cancer cell lines, suggesting that this compound may also possess similar bioactivity .

Anti-inflammatory Properties

The compound has shown promise as an anti-inflammatory agent. In vitro studies have indicated that thiazepane derivatives can modulate inflammatory pathways, potentially serving as therapeutic agents for conditions characterized by chronic inflammation. This is particularly relevant in the context of diseases like rheumatoid arthritis and inflammatory bowel disease .

Enzyme Inhibition

The compound's structure allows it to interact with specific enzymes involved in disease processes. For instance, it has been suggested that derivatives could act as inhibitors of tumor necrosis factor (TNF), which plays a critical role in inflammation and cancer progression. This potential has been highlighted in patent literature where related compounds demonstrated efficacy in inhibiting TNF production .

Synthetic Applications

Building Block for Complex Molecules

4-(2,6-dioxopiperidine-4-carbonyl)-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione serves as a versatile building block in organic synthesis. Its unique functional groups allow for further derivatization, making it useful in the synthesis of more complex organic molecules. This is particularly valuable in the development of new pharmaceuticals and agrochemicals.

Multicomponent Reactions

The compound can participate in multicomponent reactions (MCRs), which are essential for synthesizing diverse chemical entities efficiently. MCRs involving thiophene derivatives have been explored extensively, leading to the creation of novel compounds with potential biological activity .

Material Science

Polymer Chemistry

In material science, thiazepane derivatives have been investigated for their potential use in polymer chemistry. The incorporation of such heterocycles into polymer backbones can enhance thermal stability and mechanical properties. Research into the synthesis of polymers containing thiazepane units suggests applications in high-performance materials .

Case Studies and Research Findings

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Structural and Molecular Comparisons

*Molecular formula of the target compound is inferred as ~C₁₅H₁₅N₂O₅S₂ based on substituents.

Key Observations:

- Molecular Weight : The target compound’s estimated molecular weight (~375–420) places it within the range of drug-like molecules, similar to CAS 2034330-36-2 (411.87) .

- Halogen vs. Heterocyclic Substituents: Unlike CAS 2034330-36-2 (chlorophenyl/fluorophenoxy), the thiophene and dioxopiperidine groups in the target compound may reduce toxicity risks associated with halogens .

Melting Points and Stability :

- Thiazepane derivatives with aromatic substituents (e.g., phenyl, thiophene) in exhibit melting points between 110–142°C . The target compound’s dioxopiperidine group may raise its melting point due to hydrogen-bonding networks.

- CAS 2034330-36-2 lacks reported melting points, but halogenated analogs often show higher thermal stability .

Pharmacological Implications

- Thiophene Role : Thiophene-containing compounds (e.g., ’s 9b–11b) often exhibit antimicrobial or anticancer activity due to sulfur’s electron-rich nature . The target compound’s thiophen-2-yl group may similarly enhance target binding.

- Dioxopiperidine vs. Oxolane : Dioxopiperidine’s rigidity and hydrogen-bonding capacity could improve binding to proteasomes or kinases compared to oxolane-based analogs .

Preparation Methods

Synthesis of 7-(Thiophen-2-yl)-1λ⁶,4-thiazepane-1,1-dione

The thiazepane core is constructed via sulfonamide formation and intramolecular cyclization. A representative protocol involves:

-

Sulfonamide Precursor Synthesis : Methyl 2-amino-4-bromobenzoate undergoes diazotization with NaNO₂/HCl at 0–5°C, followed by sulfur dioxide saturation in acetic acid with CuCl catalysis to yield a sulfonyl chloride intermediate.

-

Cyclization : The intermediate is treated with ammonium hydroxide to form 6-bromo-1,1-dioxo-1,2-dihydrobenzo[d]isothiazol-3-one, which is further functionalized with thiophene via Suzuki-Miyaura coupling or Friedel-Crafts acylation.

-

Ring Expansion : The benzoisothiazolone undergoes ring expansion using KI-catalyzed Dieckmann condensation at 120°C, producing the 1,2-thiazepan-6-one 1,1-dioxide scaffold.

Key Data :

Synthesis of 2,6-Dioxopiperidine-4-carbonyl Chloride

The piperidine-2,6-dione fragment is synthesized via:

-

Cyclization of Glutarimide Derivatives : Glutaric anhydride reacts with ammonium carbonate under reflux to form piperidine-2,6-dione.

-

Carbonylation : The dione is treated with oxalyl chloride to generate the reactive acyl chloride intermediate.

Key Data :

Coupling of Thiazepane and Piperidine Fragments

The final step involves amide bond formation between the thiazepane amine and piperidine acyl chloride:

-

Reaction Setup : The thiazepane derivative (1 equiv) is dissolved in anhydrous THF under N₂.

-

Acylation : 2,6-Dioxopiperidine-4-carbonyl chloride (1.2 equiv) is added dropwise at 0°C, followed by triethylamine (2 equiv) to scavenge HCl.

-

Workup : The mixture is stirred at room temperature for 12 h, filtered, and purified via silica gel chromatography.

Key Data :

Alternative Multicomponent Strategies

Recent advances employ one-pot methodologies to streamline synthesis:

-

Hantzsch-like Reaction : β-Ketoamides, chalcones, and ammonium acetate react in ethanol with Ce(IV) ammonium nitrate (CAN) catalysis to form pyridine analogues, which are oxidized to aromatic systems.

-

Adaptation for Thiazepane-Piperidine Systems : Substituting β-ketoamides with thiazepane precursors and optimizing CAN loading (10 mol%) enables direct annulation.

Key Data :

Challenges and Optimization

-

Steric Hindrance : Bulky substituents on the thiazepane ring (e.g., 4i in Scheme 4 of) impede cyclization, necessitating fine-tuned catalyst ratios.

-

Low Yields in Diazotization : The diazotization step for sulfonamide formation often yields ≤10%, requiring iterative purification.

-

Solvent Selection : Ethanol and THF enhance solubility of polar intermediates, while DCM improves acylation kinetics .

Q & A

Basic: What are the recommended synthetic routes and purification strategies for this compound?

Methodological Answer:

The synthesis involves multi-step organic reactions, typically starting with the formation of the thiazepane ring system via cyclization of precursors containing sulfur and nitrogen. Key steps include:

- Thiazepane ring formation : Use of thiourea derivatives or thioamides with α,ω-dihaloalkanes under basic conditions (e.g., K₂CO₃ in DMF) to construct the seven-membered ring .

- Functionalization : The 2,6-dioxopiperidine moiety is introduced via acylation using activated carbonyl reagents (e.g., chloroformates or carbodiimides), while the thiophen-2-yl group is incorporated via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .

- Purification : Chromatography (silica gel or HPLC) is critical due to the compound’s polarity and potential diastereomer formation. Recrystallization from polar aprotic solvents (e.g., DMSO/water mixtures) may enhance purity .

Basic: How is the structural integrity of this compound validated in experimental settings?

Methodological Answer:

A combination of spectroscopic and analytical techniques is required:

- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry, with diagnostic peaks for the thiazepane (δ 3.5–4.5 ppm for S=O groups) and thiophene (δ 6.8–7.2 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 437.52 for C₂₀H₂₁FN₂O₄S₂) and fragmentation patterns .

- X-ray crystallography : Resolves absolute configuration, particularly for chiral centers in the thiazepane and dioxopiperidine moieties .

Advanced: What computational approaches optimize its interaction with biological targets?

Methodological Answer:

Density Functional Theory (DFT) and molecular docking are pivotal:

- DFT studies : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity of the dioxopiperidine carbonyl groups and thiophene’s π-electron system .

- Molecular docking : Screen against protein targets (e.g., kinases or proteases) using software like AutoDock Vina. Focus on hydrogen bonding (dioxopiperidine carbonyls) and hydrophobic interactions (thiophene ring) .

- MD simulations : Evaluate stability of ligand-receptor complexes over time, emphasizing solvation effects and conformational flexibility .

Advanced: How to design biological assays to evaluate its pharmacological potential?

Methodological Answer:

Prioritize target-specific assays informed by structural analogs:

- Enzyme inhibition : Test against cysteine proteases (e.g., caspase-3) due to thiazepane’s sulfone group mimicking transition-state intermediates. Use fluorogenic substrates (e.g., Ac-DEVD-AMC) .

- Cell-based assays : Assess cytotoxicity (MTT assay) and anti-inflammatory activity (IL-6/ TNF-α ELISA) in macrophage models, leveraging the thiophene moiety’s redox activity .

- SAR studies : Modify substituents (e.g., fluorophenyl vs. chlorophenyl) to correlate structural changes with bioactivity .

Advanced: How to resolve contradictions in synthetic yield or biological data?

Methodological Answer:

Address variability through systematic troubleshooting:

- Reaction optimization : Use factorial design (e.g., 2³ experiments) to test variables like temperature, catalyst loading, and solvent polarity. For example, Pd(OAc)₂ vs. Pd(PPh₃)₄ in cross-coupling steps .

- Data normalization : Control for batch-to-batch impurities by spiking experiments with internal standards (e.g., deuterated analogs) during LC-MS analysis .

- Biological replicates : Perform triplicate assays with positive/negative controls (e.g., known protease inhibitors) to distinguish noise from true activity .

Advanced: What theoretical frameworks guide its reactivity and mechanistic studies?

Methodological Answer:

Anchor research in established chemical principles:

- Hammett analysis : Correlate substituent effects (e.g., electron-withdrawing groups on thiophene) with reaction rates in nucleophilic acyl substitutions .

- Frontier Molecular Orbital (FMO) theory : Explain regioselectivity in cycloaddition reactions involving the dioxopiperidine moiety .

- Retrosynthetic analysis : Deconstruct the molecule into synthons (e.g., thiazepane sulfone, dioxopiperidine acid chloride) to streamline route design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.